4-Amino-1,5-naphthyridine-3-carbonitrile
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Overview
Description
4-Amino-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-1,5-naphthyridine-3-carbonitrile involves the Gould-Jacobs reaction. This reaction typically starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method involves the condensation of appropriate precursors at elevated temperatures, followed by cyclization and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or metal hydrides.
Substitution: It readily undergoes nucleophilic substitution reactions, especially at the amino group, with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
4-Amino-1,5-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different biological activities.
1,8-Naphthyridine: Known for its use in medicinal chemistry, particularly in the development of antimicrobial agents.
Uniqueness
4-Amino-1,5-naphthyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and cyano groups make it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H6N4 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-amino-1,5-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-4-6-5-13-7-2-1-3-12-9(7)8(6)11/h1-3,5H,(H2,11,13) |
InChI Key |
OYVRRDXPLFALPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)N)C#N |
Origin of Product |
United States |
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